3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-19-14-5-4-10(7-12(14)16)13-9-20-15(18-13)11-3-2-6-17-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRMBALMBKHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 3-fluoro-4-methoxybenzaldehyde, α-bromoacetophenone, and thiourea. The reaction is typically carried out in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s C-2 and C-4 positions are susceptible to nucleophilic substitution due to electron-deficient aromaticity. Key findings include:
Example : Treatment with bromine in dichloromethane yields 5-bromo-3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine, confirmed via LC-MS .
Oxidation and Reduction Reactions
The methoxy and fluorine substituents influence redox behavior:
Oxidation
| Target Group | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Thiazole S atom | KMnO₄ | Acidic aqueous medium | Thiazole sulfoxide or sulfone derivatives |
| Methoxy group | HNO₃/H₂SO₄ | Reflux, 6 h | Demethylation to phenolic -OH |
Notable Result : Sulfoxidation at the thiazole sulfur occurs selectively without affecting the pyridine ring .
Reduction
| Target Group | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Pyridine ring | H₂/Pd-C | Ethanol, RT | Piperidine derivative |
| C=N in thiazole | NaBH₄ | THF, 0°C | Secondary amine via imine reduction |
Cycloaddition and Cross-Coupling Reactions
The pyridine and thiazole moieties participate in metal-catalyzed coupling:
Suzuki-Miyaura Coupling
| Catalyst | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | 4-Carboxyphenyl | Biaryl-linked thiazole-pyridine conjugate | 72% |
Huisgen Cycloaddition
| Conditions | Dipolarophile | Product |
|---|---|---|
| Cu(I)/RT | Phenyl acetylene | Triazole-fused thiazole-pyridine hybrid |
Methoxy Group Manipulation
-
Demethylation : HCl/H₂O at 100°C removes the methoxy group, yielding a phenolic derivative (confirmed by ¹H NMR loss of -OCH₃ signal at δ 3.85) .
-
Etherification : Reaction with alkyl halides (e.g., CH₃I) in K₂CO₃/DMF replaces methoxy with longer alkoxy chains .
Fluorine Reactivity
-
Nucleophilic Aromatic Substitution : Piperidine in DMF displaces fluorine at the phenyl para position, forming a C-N bond (yield: 58%) .
Complexation with Metals
The pyridine nitrogen serves as a ligand in coordination chemistry:
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine exhibit significant anticancer properties. A study investigated novel pyridine-thiazole hybrid molecules and their cytotoxic effects on various cancer cell lines, including colon, breast, and lung carcinomas. The results indicated high antiproliferative activity against these cell lines, suggesting potential for further development in cancer therapeutics .
Anti-inflammatory and Analgesic Properties
The compound is also being explored for its anti-inflammatory and analgesic effects. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. In animal models, these compounds demonstrated significant analgesic activity comparable to standard analgesics like indomethacin and morphine .
Antimicrobial Activity
The antimicrobial potential of this compound has been highlighted in studies focusing on drug-resistant bacterial strains. Compounds derived from similar structures have shown efficacy against various Gram-positive bacteria, indicating that this compound could be a valuable addition to the arsenal against antibiotic resistance .
Organic Semiconductors
In materials science, this compound is being investigated for its use in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the fluorine atom and methoxy group enhance its potential as a material for electronic applications .
Photovoltaic Applications
Recent advancements also suggest that thiazole-containing compounds can be utilized in photovoltaic cells due to their favorable charge transport properties. This opens avenues for developing more efficient solar energy conversion technologies .
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecular architectures. Its ability to undergo various chemical transformations allows chemists to design new compounds with tailored biological activities .
Mechanism of Action
The mechanism of action of 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky groups (e.g., tosyl in 3e) correlate with high yields (97%), while methyl-pyrrolopyridine (3f) reduces yield to 40%, likely due to steric hindrance .
- Melting Points : Aromatic and planar substituents (naphthyl in 5d) increase melting points (>300°C), whereas flexible groups (e.g., methoxy) may lower thermal stability .
- Bioactivity : Hydrazone derivatives () demonstrate antifungal activity, suggesting that the pyridine-thiazole scaffold can be tailored for antimicrobial applications .
Spectroscopic and Analytical Data
- IR Spectroscopy : NH and SO₂ stretches (3418–3420 cm⁻¹, 1342–1165 cm⁻¹) are consistent across sulphonamide-containing analogues () .
- NMR : Aromatic protons in the 6.8–8.5 ppm range (¹H NMR) and quaternary carbons near 160 ppm (¹³C NMR) confirm thiazole-pyridine conjugation .
- Elemental Analysis : Deviations <0.5% between calculated and observed values (e.g., 3e: C 61.73% vs. 61.46% calculated) indicate high purity .
Biological Activity
3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused to a pyridine ring, with a fluorinated methoxyphenyl substituent, which contributes to its unique properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have shown high affinity for multiple receptors, influencing several biochemical pathways. Notably, these interactions can lead to significant changes in cellular functions, resulting in anti-inflammatory, antimicrobial, and anticancer effects.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) showing that the presence of electron-withdrawing groups enhances the anticancer activity of thiazole derivatives .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | < 10 | |
| Compound 2 | Jurkat | < 5 | |
| This compound | HT29 | TBD |
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorinated and methoxy groups appears to play a crucial role in improving the antimicrobial efficacy of these compounds .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 | |
| Compound B | Escherichia coli | 62.5 | |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Similar thiazole-containing compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical and preclinical settings:
- Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that those with methoxy substitutions exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat. The study concluded that the electronic properties imparted by these substituents were critical for enhancing cytotoxicity .
- Antimicrobial Screening : In a screening of various thiazole derivatives against pathogens responsible for nosocomial infections, compounds similar to this compound displayed potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the optimized synthetic routes for 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation reactions. A general procedure involves reacting aryl amines, isothiocyanates, and ketones in ethanol with polyvinyl pyridine as a catalyst. For example, substituting the ketone with 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone () yields structurally similar thiazoles. Key factors include:
- Stoichiometry : Equimolar ratios (1:1:1) of reactants minimize side products.
- Catalyst : Polyvinyl pyridine (0.2 mmol) enhances reaction efficiency.
- Temperature : Room-temperature stirring avoids thermal decomposition. Typical yields range from 48% to 61% after recrystallization (Ethanol/H₂O) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation requires a combination of:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–S bond in thiazole cores ≈ 1.75 Å) .
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
- NMR : ¹H/¹³C NMR distinguishes aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for thiazole-pyridine hybrids?
Discrepancies often arise from substituent effects or assay conditions. For example:
- Substituent position : Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring enhance binding to kinase targets but may reduce solubility .
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements with ATP concentrations fixed at 1 mM) to ensure reproducibility . Comparative studies of analogs (e.g., 4-methoxy vs. 3-fluoro substitution) are critical .
Q. How do computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Docking studies : Predict interactions with targets like phosphatases or kinases. For example, the thiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Lys123 in PTP1B) .
- ADMET prediction : LogP values <3.5 optimize blood-brain barrier penetration, while polar surface areas <90 Ų enhance oral bioavailability .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The pyridine-thiazole scaffold participates in Suzuki-Miyaura couplings. Key considerations:
- Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) achieves >80% yield for aryl boronic acid couplings .
- Steric effects : Bulky substituents at the 4-position of the thiazole slow reaction kinetics .
Methodological Challenges
Q. How are impurities quantified during scale-up synthesis, and what purification techniques are effective?
- HPLC-MS : Detects by-products like dehalogenated intermediates (e.g., loss of -F substituent) .
- Recrystallization : Ethanol/water (1:1 v/v) removes polar impurities, achieving ≥95% purity .
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) separates regioisomers .
Q. What experimental controls validate the compound’s stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS.
- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the thiazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
